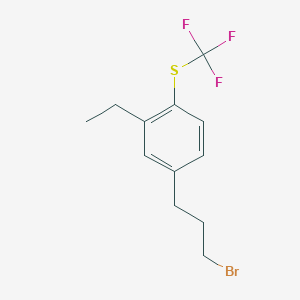
1-(3-Bromopropyl)-3-ethyl-4-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-3-ethyl-4-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a bromopropyl group, an ethyl group, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-ethyl-4-(trifluoromethylthio)benzene typically involves the following steps:
Ethylation: The addition of an ethyl group to the benzene ring.
Trifluoromethylthiolation: The incorporation of a trifluoromethylthio group into the benzene ring.
These reactions are generally carried out under controlled conditions using appropriate catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-3-ethyl-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different functional groups.
Reduction Reactions: The compound can be reduced to form simpler derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce a range of functionalized compounds.
Scientific Research Applications
1-(3-Bromopropyl)-3-ethyl-4-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-ethyl-4-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can participate in nucleophilic substitution reactions, while the trifluoromethylthio group can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Bromopropyl)-3-ethyl-4-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Lacks the ethyl group, which can affect its reactivity and applications.
1-(3-Bromopropyl)-4-(trifluoromethylthio)benzene: Similar structure but different substitution pattern, leading to distinct chemical properties.
1-(3-Bromopropyl)-3-ethylbenzene: Lacks the trifluoromethylthio group, resulting in different electronic properties and reactivity.
Properties
Molecular Formula |
C12H14BrF3S |
|---|---|
Molecular Weight |
327.21 g/mol |
IUPAC Name |
4-(3-bromopropyl)-2-ethyl-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14BrF3S/c1-2-10-8-9(4-3-7-13)5-6-11(10)17-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
QFBMPDOBYFPVES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CCCBr)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







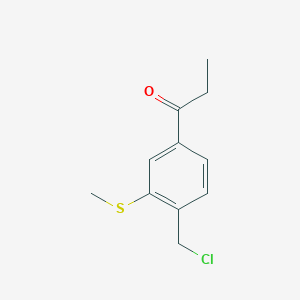
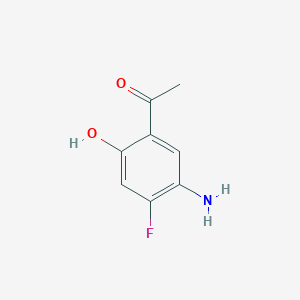
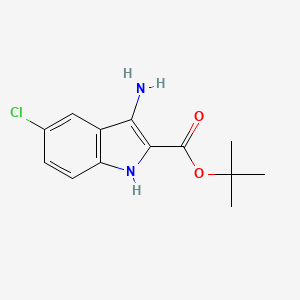

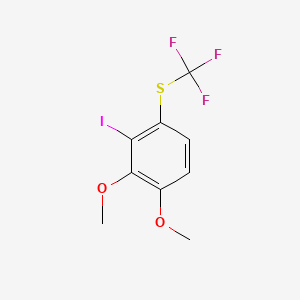


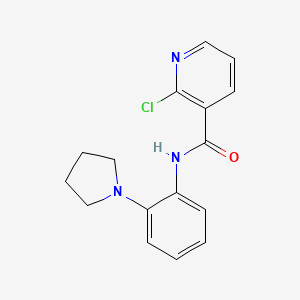
![2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B14065549.png)
